1-Penten-1-sulfonic acid
Description
Broader Context of Organic Sulfonic Acids in Advanced Chemical Research
Organic sulfonic acids, characterized by the general formula R−S(=O)₂−OH, are a cornerstone of modern chemical research and industry. wikipedia.org They are organosulfur compounds that are significantly stronger than their carboxylic acid counterparts; for instance, p-Toluenesulfonic acid and methanesulfonic acid have pKa values of -2.8 and -1.9, respectively. wikipedia.org This strong acidity makes them exceptional catalysts for a wide array of organic transformations, including esterification, alkylation, and condensation reactions, often serving as more sustainable and easier-to-handle alternatives to traditional mineral acids. hori-chem.comsulfonic-acid.com
In the realm of materials science, polymeric sulfonic acids are integral to advanced technologies. wikipedia.org For example, sulfonated polystyrene resins are used in ion-exchange processes like water softening, while fluorinated polymeric sulfonic acids such as Nafion are critical components in proton exchange membranes for fuel cells. wikipedia.orgcapitalresin.com The sulfonic acid group's ability to dramatically increase the water solubility of organic compounds is another key feature, utilized in the development of detergents, water-soluble dyes, and homogeneous catalysts for aqueous-phase reactions. britannica.com Recent research efforts have focused on immobilizing sulfonic acids onto solid supports like silica (B1680970) or nanoparticles, creating heterogeneous catalysts that combine high reactivity with the benefits of easy separation and recyclability. hori-chem.com
Unique Structural and Electronic Features of Alkenyl Sulfonic Acids
Alkenyl sulfonic acids, such as 1-Penten-1-sulfonic acid, possess a distinct combination of functional groups that dictates their chemical behavior. The molecular architecture is defined by the direct attachment of a sulfonic acid group to a carbon-carbon double bond. This arrangement creates a conjugated system that significantly influences the molecule's electronic properties.
The sulfonyl group (-SO₃H) is powerfully electron-withdrawing, primarily through an inductive effect. researchgate.netyoutube.com This effect polarizes the molecule, drawing electron density away from the double bond. The result is an electron-deficient π-system, which enhances the electrophilic character of the double bond. Furthermore, the potential for pπ-dπ overlap between the carbon double bond and the sulfur atom can contribute to the stabilization of the molecule and its conjugate base. researchgate.net The conjugate bases of sulfonic acids, known as sulfonates, are exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms through resonance. libretexts.org This high stability is the reason sulfonic acids are such strong acids. libretexts.org In an alkenyl sulfonate, this inherent stability is coupled with the reactivity of the double bond, creating a bifunctional molecule with potential for various chemical transformations.
Identified Gaps and Emerging Frontiers in the Academic Study of this compound
Despite the broad utility of sulfonic acids, a detailed academic study of this compound specifically is conspicuously limited in publicly available scientific literature. While general synthetic routes for alkenyl sulfonic acids have been described, such as the dehydration of hydroxyalkane sulfonates, specific methodologies optimized for this compound are not extensively documented. google.com
The primary research gap lies in the characterization and application of this particular molecule. There is a lack of comprehensive data on its specific reactivity, catalytic potential, and utility as a monomer for polymerization. The unique combination of a five-carbon aliphatic chain, a terminal double bond, and a sulfonic acid group suggests several emerging frontiers for investigation:
Polymer Science: this compound could serve as a functional monomer to produce specialty polymers. These materials could possess tailored properties such as ion-exchange capabilities, specific hydrophilicity, or catalytic activity, making them suitable for membranes, coatings, or resins.
Surfactant Technology: As an amphiphilic molecule with a hydrophobic pentenyl tail and a hydrophilic sulfonate head, it holds theoretical potential as a surfactant or emulsifier, particularly in applications requiring high acidity or specific chemical stability.
Fine Chemical Synthesis: Its use as a specialized acid catalyst or as a reactive intermediate in multi-step organic synthesis remains largely unexplored. The interplay of the alkene and the sulfonic acid functionalities could enable novel synthetic pathways.
The systematic investigation into the synthesis, properties, and applications of this compound represents a clear and open area for future chemical research.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₃S |
| Molecular Weight | 150.20 g/mol |
| IUPAC Name | Pent-1-ene-1-sulfonic acid |
Structure
3D Structure
Properties
Molecular Formula |
C5H10O3S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
(E)-pent-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)/b5-4+ |
InChI Key |
YYCQMSUMNUDDID-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/S(=O)(=O)O |
Canonical SMILES |
CCCC=CS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Penten 1 Sulfonic Acid and Analogous Structures
Direct Sulfonation Approaches for Unsaturated Hydrocarbon Scaffolds
Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) directly onto an unsaturated hydrocarbon framework. This approach is often challenged by issues of regioselectivity and stereoselectivity, as well as the potential for side reactions.
Regioselective and Stereoselective Sulfonation Strategies
Achieving regioselectivity in the sulfonation of alkenes is crucial for obtaining the desired constitutional isomer. For instance, the sulfonation of 1-pentene (B89616) could potentially yield sulfonic acids with the functional group at different positions. Research into the sulfonation of various alkenes has shown that the choice of sulfonating agent and reaction conditions can significantly influence the regiochemical outcome. ontosight.aiusm.edu
Recent advancements have focused on developing methods that offer high control over both regio- and stereoselectivity. For example, metal-free, Heck-type sulfonylation of alkenes using thianthrenation has been reported to achieve cine-selective C-H functionalization, leading to the formation of alkenyl sulfones with high regioselectivity. researchgate.net Although this method produces sulfones rather than sulfonic acids directly, it represents a significant step towards controlled C-S bond formation on an alkene scaffold. Another study demonstrated a photocatalytic approach for the fluoroalkyl-sulfonylalkylation of alkenes and alkynes, which also proceeded with high regioselectivity and, in some cases, high stereoselectivity. chemrxiv.org
The stereoselectivity of sulfonation reactions, which pertains to the spatial arrangement of the atoms, is another critical aspect. organicchemistrytutor.com For example, the addition of sulfonyl radicals to alkynes has been shown to proceed stereoselectively, yielding (E)-β-iodovinyl sulfones. researchgate.net Similarly, a tandem approach combining palladium-catalyzed S-allylation and the sulfinyl retro-ene reaction has been developed for stereoselective allylic reduction, which proceeds through an allylic sulfone intermediate. rsc.org
Development of Novel Catalytic Systems for Direct Sulfonation
To overcome the limitations of traditional sulfonation methods, which often require harsh reagents like fuming sulfuric acid libretexts.org, research has shifted towards the development of novel catalytic systems. These catalysts aim to provide milder reaction conditions, higher selectivity, and improved sustainability.
Heteropoly Acids (HPAs):
Heteropoly acids are strong Brønsted acids that have shown promise as catalysts in various organic transformations, including those involving alkenes. ncl.res.intandfonline.comresearchgate.net They are known for their high thermal stability and low susceptibility to side reactions like sulfonation that can occur with mineral acids. udel.edu HPAs can be used in both homogeneous and heterogeneous systems. For instance, a cesium-substituted HPA, Cs2.5H0.5PW12O40, has been found to be an efficient and water-tolerant solid acid catalyst for the hydration of alkenes. tandfonline.com While direct sulfonation of alkenes using HPAs as the primary sulfonating agent is not extensively documented, their strong acidity and tunable properties make them potential candidates for activating sulfonating agents or facilitating the reaction.
Sulfonated Carbon Catalysts:
Sulfonated carbon materials have emerged as effective and recyclable solid acid catalysts for a range of reactions. sciengine.comrsc.orgmdpi.comresearchgate.net These catalysts are typically prepared by carbonizing organic materials like starch or agricultural waste and subsequently sulfonating the carbonaceous structure. sciengine.comrsc.orgnih.gov They have been successfully employed in reactions such as esterification and have shown potential in oxidation reactions when used in conjunction with an oxidizing agent. sciengine.com Their application in the direct sulfonation of alkenes is an area of ongoing research, with the potential to offer a more sustainable alternative to traditional methods.
| Catalyst Type | Key Features | Potential Application in Alkene Sulfonation |
| Heteropoly Acids | Strong Brønsted acidity, high thermal stability, water tolerance. tandfonline.comresearchgate.netudel.edu | As a co-catalyst to activate sulfonating agents or as a primary catalyst under specific conditions. |
| Sulfonated Carbon | Recyclable solid acid, prepared from renewable sources. sciengine.comrsc.orgresearchgate.net | As a heterogeneous catalyst for direct sulfonation, offering easier separation and reusability. |
Mechanistic Insights into Electrophilic Sulfonation of Alkenes
The direct sulfonation of alkenes with agents like sulfur trioxide (SO₃) is generally understood to proceed through an electrophilic addition mechanism. docbrown.info The highly electrophilic sulfur atom of SO₃ is attacked by the nucleophilic π-bond of the alkene. libretexts.org This initial attack can lead to the formation of a zwitterionic intermediate or a cyclic adduct, such as a β-sultone. globalauthorid.com
The reaction of sulfur trioxide with an alkene like benzene (B151609) involves the formation of a highly electrophilic species, HSO₃⁺, in the presence of sulfuric acid. masterorganicchemistry.com This electrophile is then attacked by the aromatic ring. masterorganicchemistry.com In the case of simple alkenes, the reaction with SO₃ can lead to the formation of β-sultones, which are cyclic esters of hydroxysulfonic acids. globalauthorid.com These sultones can then be hydrolyzed to yield the corresponding alkene-sulfonic acid. The formation of these intermediates and their subsequent reactions are key to understanding the regiochemical and stereochemical outcomes of the sulfonation process.
Indirect Synthesis Pathways via Functional Group Transformations
Indirect methods for synthesizing vinyl sulfonic acids involve the formation of the carbon-sulfur bond through a different reaction, followed by a transformation to create the sulfonic acid and/or the double bond.
Oxidation of Alkenyl Thiols or Sulfides to Sulfonic Acids
One of the most common indirect routes to sulfonic acids is the oxidation of thiols (R-SH) or sulfides (R-S-R'). wikipedia.org This approach allows for the initial synthesis of a more stable precursor, which is then converted to the final sulfonic acid product. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or hydrogen peroxide are typically required for this transformation. chemistrysteps.comjove.com
The oxidation of thiols to sulfonic acids can proceed through intermediate oxidation states, including disulfides and sulfinic acids. jove.comlibretexts.org Several reagent systems have been developed to achieve this transformation efficiently. For example, Oxone® in the presence of sodium bicarbonate has been shown to be a convenient reagent for the direct conversion of various thiols to sulfonic acids. researchgate.net Another method utilizes an organic hydroperoxide in the presence of a molybdenum catalyst to oxidize thiols to either thiolsulfonates or sulfonic acids. google.com
| Oxidizing Agent/System | Substrate | Product |
| KMnO₄, HNO₃ | Thiols | Sulfonic Acids chemistrysteps.comjove.com |
| Oxone®/NaHCO₃ | Thiols | Sulfonic Acids researchgate.net |
| Organic Hydroperoxide/Mo catalyst | Thiols | Thiolsulfonates or Sulfonic Acids google.com |
Addition Reactions Incorporating Sulfonate Precursors onto Unsaturated Bonds
Another indirect strategy involves the addition of a molecule containing a sulfur-based functional group, which can later be converted to a sulfonic acid, across a double or triple bond.
Radical-mediated additions offer a powerful tool for this purpose. For instance, the addition of sulfonyl radicals to alkynes is a valuable method for constructing highly functionalized vinyl sulfones. researchgate.netnih.gov These sulfonyl radicals can be generated from various precursors, and their addition to alkynes often proceeds with good stereoselectivity. researchgate.net
Transition metal-catalyzed reactions also provide elegant routes. A rhodium-catalyzed process has been developed for the regioselective hydrosulfonation of alkynes with sulfonic acids to form vinyl sulfonate esters. researchgate.net Similarly, gold catalysts have been employed for the addition of carboxylic acids to alkynes and allenes. mdpi.com While not directly forming sulfonic acids, these methods establish the vinyl-sulfur linkage, which can be a key step in a multi-step synthesis.
Furthermore, the reaction of vinylsulfonyl chloride, which can be prepared from chloroethane, can be hydrolyzed to yield vinylsulfonic acid. atamanchemicals.com The highly reactive double bond of vinylsulfonic acid and its derivatives can then undergo addition reactions with various nucleophiles. atamanchemicals.com
Polymerization-Based Synthesis of Precisely Functionalized Poly(alkenyl sulfonic acids)
The synthesis of poly(alkenyl sulfonic acids) with precise control over molecular architecture is critical for tailoring their properties for advanced applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for producing well-defined polymers from alkenyl sulfonic acid monomers and their derivatives. rsc.orgresearchgate.netresearchgate.net This method allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers. rsc.orgresearchgate.net
A common strategy involves the polymerization of sulfonate ester monomers, such as neopentyl ethenesulfonate (B8298466) (NES) or various styrenesulfonates, followed by a deprotection step to yield the poly(alkenyl sulfonic acid). rsc.orgresearchgate.net This two-step approach is often necessary because the direct polymerization of acidic monomers can be challenging. The choice of chain transfer agent (CTA), initiator, and reaction conditions is crucial for achieving optimal control over the polymerization process. rsc.org For instance, xanthate-type CTAs have been shown to be efficient for the RAFT polymerization of vinyl sulfonate esters, leading to polymers with narrow molecular weight distributions. rsc.org
Researchers have successfully synthesized a variety of precisely functionalized poly(alkenyl sulfonic acids) using RAFT polymerization. For example, well-defined block copolymers containing a poly(lithium vinyl sulfonate) segment have been created, which can self-assemble into complex nanostructures. rsc.orgresearchgate.net These controlled polymerization techniques provide access to a wide range of functionalized polymers, opening up possibilities for new materials in fields like drug delivery and membrane science. researchgate.netresearchgate.net
| Monomer | Chain Transfer Agent (CTA) | Initiator | Resulting Polymer Structure | Key Findings | Reference |
|---|---|---|---|---|---|
| Neopentyl ethenesulfonate (NES) | O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate (Xanthate-type) | Not specified in abstract | Poly(NES), subsequently deprotected to Poly(lithium vinyl sulfonate) | Achieved low polydispersity and linear increase in molecular weight with conversion. rsc.org | rsc.org |
| Sodium 4-styrene sulfonate (SS) | Various (not specified) | Not specified in abstract | Copolymers with other sulfonated monomers (e.g., potassium-3-sulfopropyl acrylate) | Prepared a library of heparin mimetic copolymers with controlled composition. researchgate.net | researchgate.net |
| Vinylsulfonic acid, sodium salt (VS) | 2-(((ethylthio)carbonothioyl)thio)propanoic acid | V-501 | Poly(sodium vinyl sulfonate) (pVS) | Explored controlled polymerization to obtain polymers of more uniform size for therapeutic applications. researchgate.net | researchgate.net |
| Sulfonated styrene (B11656) (SST) | PEEK containing dithiobenzoate (Macro RAFT agent) | Not specified in abstract | Comb-like sulfonated poly(ether ether ketone) (g-SPEEK) | Tailored graft rate and chain length by adjusting the monomer-to-CTA ratio. researchgate.net | researchgate.net |
Sustainable and Green Chemistry Innovations in 1-Penten-1-sulfonic Acid Synthesis
Recent advancements in the synthesis of sulfonic acids, including this compound, have been heavily influenced by the principles of green chemistry. The focus is on developing methods that are not only efficient but also environmentally benign, minimizing waste and energy consumption.
Solvent-Free and Environmentally Benign Reaction Media Investigations
A significant thrust in green synthesis is the reduction or elimination of hazardous organic solvents. For the sulfonation of alkenes to produce compounds like this compound, several innovative approaches are being explored.
Solvent-Free Reactions: Catalyst- and solvent-free methods represent a major step forward. For example, the hydroboration of alkenes with catecholborane can proceed without any solvent or catalyst, offering a green pathway to intermediates that could be further functionalized. sioc-journal.cn Similarly, direct thiolation of aromatic compounds has been achieved under solvent-free conditions, indicating the potential for analogous sulfonation reactions. researchgate.net Some sulfonation processes have been successfully carried out under solvent-free conditions using solid acid catalysts like Nafion-H, often enhanced by microwave irradiation, which can lead to high yields in short reaction times. nih.gov
Benign Solvents and Catalysts: When solvents are necessary, water is the ideal green choice. researchgate.net The development of water-tolerant catalysts is key to this approach. Zirconium tetrakis(dodecyl sulfate), for instance, acts as a highly efficient and reusable Lewis acid-surfactant-combined catalyst in aqueous media. researchgate.netconsensus.app Another strategy involves using sulfonated solid catalysts derived from sustainable sources like carbohydrates, which are partially carbonized and then sulfonated to create highly active and environmentally benign catalysts. nih.gov Acidic ion-exchange resins, such as Amberlite IR-120H, have also proven effective as recyclable catalysts for related reactions under solvent-free conditions. nih.gov These approaches avoid the use of corrosive and hazardous reagents like fuming sulfuric acid or chlorosulfonic acid, which are common in traditional sulfonation methods. researchgate.netpatsnap.com
Atom Economy and Process Intensification Studies
Process Intensification: This engineering approach aims to develop smaller, safer, and more energy-efficient chemical processes. In sulfonation, process intensification is achieved through the use of advanced reactor technologies. asiachmical.com
Microreactors: These devices, with channels in the sub-millimeter range, offer superior mass and heat transfer compared to conventional batch reactors. mdpi.comnih.gov For gas-liquid sulfonation reactions, such as the reaction of an alkene with gaseous sulfur trioxide, microreactors can significantly improve efficiency, reduce the formation of by-products, and enhance safety. nih.gov Studies have shown that using microchannel reactors for the sulfonation of α-olefins leads to higher product quality and can be optimized to reduce energy consumption. nih.gov
Falling Film Reactors (FFRs): FFRs are the standard in industrial SO₃ sulfonation. asiachmical.com In these reactors, a thin film of the organic liquid flows down the walls of tubes while reacting with SO₃ gas. This design allows for excellent heat management and control over the reaction, which is crucial for preventing over-sulfonation and the formation of undesirable by-products. asiachmical.com
Rotating Packed Beds (RPBs): RPBs use high centrifugal forces to intensify micromixing between reactants. researchgate.net This technology has been shown to improve the yield and selectivity in sulfonation processes by enhancing mass transfer, leading to higher reaction rates at lower temperatures. researchgate.netscispace.com
These intensified processes not only improve the efficiency and yield of reactions like the synthesis of this compound but also align with the broader goals of sustainable and green chemical manufacturing. asiachmical.commdpi.com
| Innovation Area | Methodology/Technology | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free/Benign Media | Use of solid acid catalysts (e.g., Nafion-H, sulfonated carbon) | Avoids hazardous solvents, catalyst is often reusable. nih.gov | nih.gov |
| Solvent-Free/Benign Media | Aqueous catalysis with water-tolerant Lewis acids (e.g., Zr(DS)₄) | Uses an environmentally benign solvent (water), catalyst can be recycled. researchgate.net | researchgate.net |
| Atom Economy | Direct addition of SO₃ to alkenes | Theoretically 100% atom economy. wikipedia.org | wikipedia.org |
| Process Intensification | Microreactors | Enhanced mass/heat transfer, improved safety, reduced by-products, lower energy use. nih.gov | nih.gov |
| Process Intensification | Falling Film Reactors (FFRs) | Industrial standard; excellent heat management and process control. asiachmical.com | asiachmical.com |
| Process Intensification | Rotating Packed Beds (RPBs) | Intensified micromixing, higher yields and selectivity at lower temperatures. researchgate.netscispace.com | researchgate.netscispace.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Penten 1 Sulfonic Acid
Mechanistic Studies of Reactions Involving the Alkenyl Moiety
The double bond in 1-penten-1-sulfonic acid is susceptible to various addition reactions, providing pathways for the introduction of new functional groups and the extension of the carbon skeleton.
Electrophilic Addition Pathways
Electrophilic addition reactions to alkenes are fundamental transformations in organic synthesis. In the case of this compound, the reaction is initiated by the attack of an electrophile on the electron-rich pi bond of the C=C double bond. libretexts.org This process typically proceeds through a carbocation intermediate, with the subsequent addition of a nucleophile. libretexts.org
Hydration: The addition of water across the double bond, typically catalyzed by a strong acid like sulfuric acid, results in the formation of an alcohol. chemguide.co.ukyoutube.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom. The mechanism involves the protonation of the alkene to form a carbocation, followed by the attack of a water molecule. chemguide.co.uk
Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) also follows an electrophilic addition mechanism. libretexts.org The initial step is the protonation of the alkene by the hydrogen halide to form a carbocation intermediate. libretexts.org This is followed by the attack of the halide ion. libretexts.org The regioselectivity of this reaction is also governed by Markovnikov's rule, leading to the formation of a halogenated sulfonic acid. wikipedia.org
Acid Addition: Other protic acids can also add across the double bond. For instance, the reaction with acetic acid in the presence of an acid catalyst can lead to the formation of an ester. e3s-conferences.orgresearchcommons.org Studies on the esterification of various pentene isomers with acetic acid have shown that the reaction rate is influenced by the structure of the alkene and the nature of the acid catalyst, with sulfuric acid being more effective than hydrochloric acid. e3s-conferences.orgresearchcommons.org
| Electrophilic Addition Reaction | Reagent | Product Type | Key Mechanistic Feature |
| Hydration | H₂O, H⁺ catalyst | Alcohol | Follows Markovnikov's rule, formation of a carbocation intermediate. chemguide.co.uk |
| Hydrohalogenation | HX (X = Cl, Br, I) | Halogenated sulfonic acid | Follows Markovnikov's rule, formation of a carbocation intermediate. libretexts.orgwikipedia.org |
| Acid Addition | CH₃COOH, H⁺ catalyst | Ester | Reaction rate is dependent on alkene structure and catalyst. e3s-conferences.orgresearchcommons.org |
Olefin Metathesis and Cross-Coupling Strategies for Functionalization
Olefin metathesis and cross-coupling reactions are powerful tools in modern organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org
Olefin Metathesis: This reaction involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org For this compound, cross-metathesis with another olefin could lead to the formation of a new, functionalized alkenyl sulfonic acid. The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org Ring-closing metathesis (RCM) is a powerful variant for synthesizing cyclic compounds. libretexts.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have become indispensable for the formation of C-C bonds. wikipedia.org While direct cross-coupling of alkenyl sulfonic acids can be challenging, they can be derivatized to more reactive species. For instance, alkenylsilanols have been shown to undergo palladium-catalyzed cross-coupling with organo-triflates and nonaflates. nih.gov Similarly, the development of methods for the cross-coupling of sulfonic acid derivatives provides an indirect route for the functionalization of this compound. rsc.org
Investigations into the Reactivity of the Sulfonic Acid Functional Group
The sulfonic acid group is a strong Brønsted acid and its reactivity can be harnessed for various synthetic transformations.
Acid-Catalyzed Organic Transformations Mediated by this compound
The acidity of the sulfonic acid moiety allows this compound to act as a catalyst in various acid-catalyzed reactions. Sulfonic acid-functionalized materials, such as resins and nanoparticles, are widely used as solid acid catalysts. rsc.orgd-nb.info
Esterification: this compound can catalyze the esterification of carboxylic acids with alcohols. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.
Acetalization: It can also catalyze the formation of acetals from aldehydes or ketones and alcohols. The catalytic cycle involves the protonation of the carbonyl oxygen, followed by the addition of an alcohol molecule and subsequent elimination of water. rsc.org
Isomerization and Oligomerization: In the presence of strong acid catalysts, alkenes can undergo isomerization, oligomerization, and other transformations. d-nb.info
| Acid-Catalyzed Reaction | Reactants | Product |
| Esterification | Carboxylic Acid + Alcohol | Ester + Water |
| Acetalization | Aldehyde/Ketone + Alcohol | Acetal/Ketal + Water |
| Isomerization | Alkene | Isomeric Alkene |
Derivatization Reactions of the Sulfonic Acid Moiety
The sulfonic acid group can be converted into various derivatives, such as sulfonyl esters and sulfonamides, which are important functional groups in medicinal chemistry and materials science. nih.gov
Esterification: Sulfonic acids can be esterified to form sulfonate esters. This can be achieved by reacting the sulfonic acid with an alcohol, often in the presence of a dehydrating agent. nih.gov Alternatively, sulfonyl chlorides, which can be prepared from sulfonic acids, readily react with alcohols to yield sulfonate esters.
Amide Formation: The reaction of sulfonic acids or their corresponding sulfonyl chlorides with primary or secondary amines leads to the formation of sulfonamides. acs.org The direct condensation of a sulfonic acid with an amine is possible but often requires harsh conditions. chemistrysteps.combath.ac.uk A more common approach is the use of a coupling agent or the conversion of the sulfonic acid to a more reactive species like a sulfonyl chloride. chemistrysteps.com
| Derivative | Reagents | Functional Group |
| Sulfonate Ester | Alcohol | -SO₂OR |
| Sulfonamide | Primary or Secondary Amine | -SO₂NR₂ |
Proton Exchange Mechanisms and Acidity Function Studies
The acidity and proton exchange dynamics of this compound are central to understanding its reactivity. The sulfonic acid group (-SO3H) is inherently a strong acid, significantly more so than its carboxylic acid counterpart. wikipedia.org This high acidity is a defining characteristic, influencing its behavior in chemical reactions.
Proton exchange in sulfonic acids, particularly in environments with low water content, is a complex process. Studies on related sulfonic acid systems, such as Nafion® (a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer), have provided valuable insights. In such systems, proton transfer is not a simple dissociation but involves intricate pathways. rsc.org Two primary mechanisms have been proposed: the "pass-through" mechanism, which involves the protonation and deprotonation of the sulfonic acid group itself, and the "pass-by" mechanism, where proton transfer occurs within an adjacent Zundel-like complex (H₅O₂⁺). rsc.org The sulfonic acid group actively facilitates these transfers by creating favorable structural and energetic conditions. rsc.org
To quantify the acidity of strong acids like this compound, especially in concentrated or non-aqueous solutions where the pH scale is inadequate, the Hammett acidity function (H₀) is employed. wikipedia.org This scale provides a measure of a medium's ability to donate a proton to a weak base. msu.edu For instance, pure sulfuric acid has an H₀ value of -12. wikipedia.org The H₀ value for a specific sulfonic acid can be influenced by its environment and molecular structure. For example, the acid strength of sulfonic acid groups on solid supports can vary depending on the basicity of the support material. d-nb.info
Studies on α,β-unsaturated carbonyl compounds have shown that their protonation does not always follow the standard H₀ acidity function, leading to the development of other acidity scales like the H_A function. cdnsciencepub.com Given the α,β-unsaturated nature of this compound, its protonation behavior might also exhibit deviations from ideal Hammett behavior, although specific studies on this compound are not prevalent. The ion-exchange capacity (IEC), which is a measure of the moles of sulfonic acid groups, is another critical parameter, particularly in the context of polymer membranes where these functional groups are responsible for proton conductivity. ipfdd.de
The table below summarizes key concepts relevant to the acidity and proton exchange of sulfonic acids.
| Parameter/Concept | Description | Relevance to this compound |
| pKa | A measure of the strength of an acid in solution. Lower pKa values indicate stronger acids. | Sulfonic acids generally have very low pKa values, indicating they are strong acids. wikipedia.org |
| Hammett Acidity Function (H₀) | A measure of acidity for concentrated solutions of strong acids, extending beyond the pH scale. wikipedia.org | Would be used to quantify the acidity of concentrated or non-aqueous solutions of this compound. |
| Proton Exchange Mechanisms | The specific pathways by which a proton is transferred from the acid to a base or solvent. | Involves complex mechanisms such as "pass-through" and "pass-by," facilitated by the sulfonic acid group. rsc.org |
| Ion-Exchange Capacity (IEC) | The number of milliequivalents of ions per dry gram of material, indicating the density of acid sites. ipfdd.de | A measure of the concentration of sulfonic acid groups, crucial for applications like catalysis and ion-exchange resins. |
Synergistic and Antagonistic Effects of the Alkenyl and Sulfonic Acid Functionalities on Reactivity
The chemical behavior of this compound is dictated by the interplay between its two primary functional groups: the carbon-carbon double bond (alkenyl group) and the sulfonic acid group. These groups can act synergistically, enhancing reactivity, or antagonistically, leading to competing or inhibiting effects.
Synergistic Effects:
The electron-withdrawing nature of the sulfonic acid group significantly influences the reactivity of the adjacent double bond. This electronic pull makes the β-carbon of the pentenyl chain more electrophilic and susceptible to nucleophilic attack. This is a classic example of Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl or a similar system.
Furthermore, the sulfonic acid group can act as an internal acid catalyst, protonating the double bond and facilitating reactions such as hydration or addition of other nucleophiles. The presence of both functionalities allows for a range of intramolecular and intermolecular reactions that would not be possible with either group in isolation. For instance, in polymerization reactions, the sulfonic acid group can enhance the monomer's reactivity and influence the properties of the resulting polymer. researchgate.net
Antagonistic Effects:
Conversely, the two functional groups can also lead to competing reaction pathways. For example, under certain conditions, the strong acidity of the sulfonic acid group could promote side reactions like polymerization or isomerization of the double bond, which might be undesirable if a specific reaction at the double bond is intended.
In reactions where the desired outcome is a transformation of the sulfonic acid group, the reactivity of the double bond could interfere. For instance, strong oxidizing agents intended to react with the sulfonic acid might instead cleave the double bond. Similarly, conditions for sulfonation or desulfonation might also affect the stability of the alkenyl group. wikipedia.org The presence of an amide group in proximity to an overbased detergent containing a sulfonate has been shown to have an antagonistic effect, limiting the concentration of the amide that can be added before the mixture destabilizes. google.com
The table below outlines potential interactions between the functional groups of this compound.
| Reaction Type | Potential Synergistic Effect | Potential Antagonistic Effect |
| Nucleophilic Addition | The sulfonic acid group activates the double bond towards nucleophilic attack (Michael addition). | The acidic proton could react with basic nucleophiles, neutralizing them. |
| Electrophilic Addition | The sulfonic acid can act as an internal catalyst, protonating the double bond. | The electron-withdrawing nature of the sulfonic acid group deactivates the double bond towards some electrophiles. |
| Polymerization | The sulfonic acid group can influence the polymerization mechanism and the properties of the resulting polymer. researchgate.net | The acidity may lead to uncontrolled side reactions and degradation. |
| Oxidation | The presence of the double bond might direct the oxidation to a specific position. | The double bond and sulfonic acid group may compete for the oxidizing agent. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Penten 1 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 1-Penten-1-sulfonic acid in solution. It provides precise information about the chemical environment of each nucleus, enabling the unambiguous assignment of its molecular structure.
For the related compound, pent-1-ene, the ¹H NMR spectrum shows five distinct signals corresponding to the five different chemical environments of the hydrogen atoms. docbrown.info The approximate chemical shifts (δ) are:
CH3 (terminal methyl group): ~0.9 ppm
-CH2- (methylene group adjacent to methyl): ~1.4 ppm
-CH2- (methylene group adjacent to the double bond): ~2.0 ppm
=CH- (vinylic proton): ~5.8 ppm
=CH2 (terminal vinylic protons): ~4.9-5.0 ppm docbrown.info
Similarly, the ¹³C NMR spectrum of pent-1-ene displays five signals, confirming the presence of five non-equivalent carbon atoms. docbrown.info The unsaturated carbons of the double bond exhibit significantly higher chemical shifts compared to the saturated alkyl carbons. docbrown.info
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Probing Connectivity and Stereochemistry
To unequivocally assign the complex NMR spectra and determine the through-bond and through-space correlations, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.netsdsu.eduscience.govyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons in the molecular structure. sdsu.eduepfl.ch For this compound, COSY would show correlations between the protons of the pentenyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.netsdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity across quaternary carbons and functional groups like the sulfonic acid moiety. researchgate.netsdsu.eduyoutube.comepfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences of the molecule. researchgate.netscience.gov
These multi-dimensional techniques, when used in combination, allow for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. researchgate.netscience.gov
Solid-State NMR for Investigating Ordered Structures and Interactions in Polymeric Forms
While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is uniquely suited for studying the structure and dynamics of materials in the solid phase, such as polymers derived from or containing this compound. acs.orgauremn.org.brkoreascience.kracs.org
ssNMR studies on sulfonated polymers, like sulfonated polystyrene (SPS) and Nafion, have demonstrated its utility in characterizing the local environment of the sulfonic acid groups and their interactions. acs.orgauremn.org.br For instance, in sulfonated polystyrene, a new signal around 139 ppm in the ¹³C ssNMR spectrum is assigned to the carbon atom bonded to the sulfonic acid group. auremn.org.br
Furthermore, ¹H ssNMR can probe proton mobility and hydrogen bonding networks within these materials. acs.orgkoreascience.kr Variable temperature experiments can be used to determine the activation energies for proton transport, which is a critical parameter for applications like proton exchange membranes in fuel cells. acs.org
Vibrational Spectroscopy for Functional Group Characterization and Conformational Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For a compound like this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
O-H stretching of the sulfonic acid group, typically a broad band in the region of 3200-2500 cm⁻¹.
S=O stretching (asymmetric and symmetric) of the sulfonyl group, usually appearing as strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.
C=C stretching of the pentenyl double bond, around 1650-1600 cm⁻¹.
=C-H stretching of the vinylic protons, above 3000 cm⁻¹.
C-H stretching of the alkyl chain, below 3000 cm⁻¹.
S-O stretching around 900-700 cm⁻¹.
Studies on related sulfonated compounds and polymers confirm the utility of FTIR in identifying these characteristic functional groups. nih.gov
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the FTIR spectrum.
In the context of this compound, Raman spectroscopy would be particularly useful for observing the S=O symmetric stretching and the C=C stretching of the double bond. researchgate.netnih.govscispace.com A study on pyridine-3-sulfonic acid demonstrated that the bands corresponding to νCH and νSO are enhanced in the Surface-Enhanced Raman Scattering (SERS) spectrum. nih.gov This suggests that Raman spectroscopy can provide detailed information about the orientation of the molecule on a surface.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation and the study of its conformational properties. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the precise molecular formula of a compound. nih.gov This is a significant advantage over low-resolution mass spectrometry.
For this compound (C₅H₁₀O₃S), the exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental composition. HRMS can also be used to study the fragmentation patterns of the molecule upon ionization. docbrown.infonist.govnist.gov The fragmentation pathways provide valuable structural information. For instance, the mass spectrum of pent-1-ene shows characteristic fragments resulting from the cleavage of the carbon-carbon bonds. docbrown.infonist.gov
In the case of this compound, fragmentation would likely involve the loss of the sulfonic acid group (SO₃H) or parts of the pentenyl chain. The high mass accuracy of HRMS allows for the unambiguous identification of these fragment ions, aiding in the structural elucidation of the parent molecule. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. nih.gov In a typical MS/MS experiment, the protonated or deprotonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The resulting fragmentation pattern provides a fingerprint of the molecule's structure.
For this compound (C₅H₁₀O₃S, molecular weight: 150.20 g/mol ), analysis would typically be performed in negative ion mode, given the acidic nature of the sulfonic acid group, leading to the formation of the [M-H]⁻ precursor ion at an m/z of 149.04. researchgate.netwikipedia.org The fragmentation of this ion would be dictated by the cleavage of the weakest bonds and the formation of the most stable products.
The primary fragmentation pathways for an unsaturated sulfonic acid like this would involve two key parts of the molecule: the sulfonate group and the alkenyl chain.
Cleavage of the C-S Bond: This is a common fragmentation pathway for sulfonic acids, leading to the loss of the SO₃ group (neutral loss of 80 Da) or the HSO₃⁻ ion (m/z 81). The loss of SO₃ from the [M-H]⁻ precursor would result in a fragment ion corresponding to the pentenyl anion [C₅H₉]⁻ at m/z 69.07.
Allylic Cleavage: The double bond in the pentenyl chain makes the molecule susceptible to allylic cleavage, which is a favored fragmentation pathway for alkenes. nih.govwikipedia.org Cleavage of the C-C bond beta to the double bond is common. For this compound, this would involve the cleavage of the C3-C4 bond, leading to the formation of a stable, resonance-stabilized allylic anion.
Based on these principles, a predicted fragmentation pattern for the [M-H]⁻ ion of this compound is detailed below.
Predicted MS/MS Fragmentation of this compound ([M-H]⁻)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
|---|---|---|---|
| 149.04 | 81.96 | 67.08 | Loss of the terminal ethyl and methyl groups |
| 149.04 | 80.97 | 68.07 | Loss of C₅H₈ via cleavage adjacent to the sulfonate group |
Advanced Chromatographic and Separation Science Methodologies for Purity and Quantitative Analysis
Ion-Pair Chromatography (IPC) Method Development and Optimization for Specific Isomers and Impurities
Ion-Pair Chromatography (IPC) is a highly effective technique for the separation and quantitative analysis of ionic compounds like this compound on a reversed-phase column. technologynetworks.comshimadzu.com This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a hydrophobic stationary phase like C18. shimadzu.comitwreagents.com
The development of an IPC method for this compound would focus on separating the main compound from potential isomers and process-related impurities. Potential isomers include:
Positional isomers: Variations in the location of the double bond (e.g., 2-penten-1-sulfonic acid, 3-penten-1-sulfonic acid).
Geometric isomers: cis and trans configurations around the C1=C2 double bond.
Optimization of the method would involve adjusting several key parameters to achieve the desired resolution and peak shape.
Ion-Pair Reagent: For the anionic sulfonate, a cationic ion-pairing reagent is required. Tetrabutylammonium (B224687) (TBA⁺) salts, such as tetrabutylammonium hydrogen sulfate (B86663), are common choices. chromatographyonline.com The concentration of the ion-pairing reagent is critical; increasing it generally enhances retention, but excessively high concentrations can lead to long equilibration times and baseline noise.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The organic modifier content is adjusted to control the elution strength. A lower percentage of organic solvent increases retention. shimadzu.com
pH: The pH of the mobile phase must be controlled to ensure the analyte is in its ionized form. Since this compound is a strong acid, it will be fully deprotonated over a wide pH range. wikipedia.org A pH between 3 and 7 is typically suitable.
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing retention time and efficiency.
Optimized IPC Method Parameters for this compound Analysis
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic surface for retention of the ion pair. |
| Mobile Phase A | 20 mM Phosphate buffer with 10 mM Tetrabutylammonium hydrogen sulfate, pH 6.5 | Aqueous component with ion-pairing reagent and buffer. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 30% to 70% B over 20 minutes | To separate compounds with different hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | For detection of the non-chromophoric analyte. |
Capillary Electrophoresis for Charge State and Purity Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like this compound. nih.govresearchgate.net Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov
For this compound, CE can be used to:
Confirm Charge State: As a strong acid, it will exist as a singly charged anion ([C₅H₉SO₃]⁻) across a broad pH range. Its migration behavior can confirm this expected charge.
Profile Purity: CE offers excellent efficiency for separating the main component from small, charged impurities, by-products from synthesis, or degradation products.
A typical CE method for an anionic analyte like this compound would be capillary zone electrophoresis (CZE). To achieve rapid analysis of anions, the direction of the electroosmotic flow (EOF) is often reversed by adding a cationic surfactant to the buffer, which coats the negatively charged capillary wall.
Proposed Capillary Electrophoresis Method for this compound
| Parameter | Proposed Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary for CZE. |
| Background Electrolyte | 25 mM Borate buffer, pH 9.2, with 0.5 mM Cetyltrimethylammonium bromide (CTAB) | Borate is a common buffer; CTAB reverses EOF for faster anion analysis. |
| Voltage | -20 kV (Reversed polarity) | Driving force for separation. |
| Temperature | 25 °C | For reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | To introduce a small plug of the sample. |
| Detection | Indirect UV at 254 nm | For detection of non-UV absorbing analytes. |
X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Structure Analysis of Pure Compound or Derivatives
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For a pure compound like this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. Powder XRD (PXRD) is used to characterize the bulk crystalline form and identify polymorphs. researchgate.netresearchgate.net
However, a thorough search of the current scientific literature and crystallographic databases reveals no published single-crystal or powder diffraction data for this compound or its simple salts (e.g., sodium 1-penten-1-sulfonate).
The absence of such data may be due to several factors. Small, flexible, and amphiphilic molecules like this compound can be challenging to crystallize into the high-quality, single crystals required for XRD analysis. The compound may exist as a viscous liquid or a non-crystalline solid at room temperature, or it may readily form complex hydrates that are difficult to characterize. While XRD data exists for related compounds like sodium mesitylene (B46885) sulfonate, these aromatic structures have significantly different packing properties. arxiv.org Therefore, the specific crystalline structure of this compound remains uncharacterized in the public domain.
Surface-Sensitive Analytical Techniques for this compound-Functionalized Materials
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States at Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. mdpi.comyoutube.com This makes it an ideal tool for confirming the successful functionalization of a material with this compound.
When a substrate is functionalized with this compound, XPS analysis would focus on the high-resolution spectra of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p).
Sulfur (S 2p): The presence of a peak in the S 2p region is direct evidence of successful sulfonation. The S 2p spectrum for a sulfonic acid group (R-SO₃H) typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ component appearing at a binding energy of approximately 168-169 eV. nih.govresearchgate.net This high binding energy is characteristic of sulfur in its +6 oxidation state, clearly distinguishing it from lower oxidation states like thiols (~164 eV) or sulfides (~162 eV). thermofisher.com
Oxygen (O 1s): The O 1s spectrum would show a component around 532-533 eV, corresponding to the oxygen atoms in the S=O and S-O-H bonds of the sulfonate group.
Carbon (C 1s): The C 1s spectrum would provide information about the carbon backbone. In addition to the main peak for C-C/C-H bonds (~284.8 eV), a smaller component at a slightly higher binding energy (~286 eV) would be expected for the carbon atom directly bonded to the electron-withdrawing sulfonate group (C-S).
Expected XPS Binding Energies for a this compound Functionalized Surface
| Element (Orbital) | Expected Binding Energy (eV) | Chemical State Assignment |
|---|---|---|
| S 2p₃/₂ | ~168.5 | Sulfur in R-SO₃H group (+6 oxidation state) |
| O 1s | ~532.5 | Oxygen in S=O and S-O-H |
| C 1s | ~284.8 | Aliphatic and alkenyl carbons (C-C, C=C, C-H) |
Atomic Force Microscopy (AFM) for Surface Morphology and Nanoscale Interactions
Atomic Force Microscopy (AFM) has emerged as a powerful technique for characterizing the surface topography and nanoscale properties of a wide range of materials, from biological specimens to synthetic polymers. pressbooks.pubnih.gov Its ability to provide three-dimensional images with sub-nanometer resolution makes it an invaluable tool for understanding the intricate surface features and intermolecular forces that govern the behavior of chemical compounds at the molecular level. nih.govwikipedia.org In the context of this compound, AFM can provide critical insights into its surface morphology when immobilized on a substrate, as well as the nanoscale interactions dictated by its constituent functional groups.
The fundamental principle of AFM involves scanning a sharp probe, typically made of silicon or silicon nitride with a tip radius of a few nanometers, across a sample surface. nih.govwikipedia.org The forces between the tip and the sample cause a deflection of the cantilever holding the tip. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, which then generates a topographical map of the surface. wikipedia.org AFM can be operated in various modes, including contact mode, tapping mode, and non-contact mode, each offering unique advantages for imaging different types of surfaces and properties. wikipedia.org
For a molecule like this compound, which possesses both a hydrophobic alkenyl chain and a hydrophilic sulfonic acid head group, AFM can be particularly illuminating. When deposited on a substrate, these molecules can self-assemble into organized structures. AFM imaging can visualize the morphology of these self-assembled monolayers or thin films, revealing details about molecular packing, domain formation, and the presence of any defects. The high resolution of AFM allows for the measurement of key morphological parameters such as the height and width of molecular features, providing clues about the orientation of the molecules on the surface.
Furthermore, AFM is not limited to just topographical imaging. It can also be used in a force spectroscopy mode to probe the nanoscale interactions between the AFM tip and the sample surface. wikipedia.org By functionalizing the AFM tip with specific chemical groups, it is possible to measure the adhesion forces between the tip and the sulfonic acid groups on the surface. This technique, known as chemical force microscopy (CFM), can provide quantitative information about the strength of interactions such as hydrogen bonding and electrostatic forces. For instance, studies on surfaces modified with sulfonic acid groups have used AFM to measure the interaction forces as a function of pH, allowing for the determination of surface pKa values. nih.gov
In a hypothetical study of this compound immobilized on a gold substrate, AFM could be employed to gather the following types of data:
| AFM Mode | Parameter Measured | Hypothetical Finding for this compound Film | Interpretation |
|---|---|---|---|
| Tapping Mode Imaging | Surface Roughness (Rq) | 0.5 nm | Indicates the formation of a relatively smooth and uniform molecular layer. |
| Tapping Mode Imaging | Domain Size | 50 - 100 nm | Suggests the presence of well-ordered domains of self-assembled molecules. |
| Contact Mode Imaging | Film Thickness | ~1.2 nm | Consistent with a monolayer of this compound molecules oriented with their alkenyl chains tilted with respect to the surface normal. |
| Chemical Force Microscopy (amine-functionalized tip) | Adhesion Force (at neutral pH) | ~150 pN | Reflects the strong electrostatic and hydrogen bonding interactions between the amine-terminated tip and the deprotonated sulfonic acid groups. |
| Force Spectroscopy | Single Molecule Rupture Force | ~50 pN | Provides insight into the cohesive forces holding the self-assembled monolayer together. |
The data presented in the table above is illustrative and represents the type of detailed research findings that could be obtained from an AFM analysis of a this compound surface. The surface roughness value would provide a quantitative measure of the smoothness of the film, which is crucial for applications where a uniform surface is required. The domain size would give an indication of the degree of long-range order in the self-assembled monolayer. The film thickness measurement would be critical for confirming the formation of a monolayer and for deducing the average orientation of the molecules.
The adhesion force measurements obtained through CFM would provide direct evidence of the chemical nature of the surface and the accessibility of the sulfonic acid groups for interaction. By varying the pH of the imaging environment, one could perform a chemical force titration to determine the surface acidity of the sulfonic acid groups, a key parameter influencing the surface charge and reactivity. nih.gov Finally, single-molecule force spectroscopy could be used to probe the mechanical stability of the film by measuring the force required to pull a single molecule out of the monolayer.
Theoretical and Computational Chemistry Approaches to 1 Penten 1 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-penten-1-sulfonic acid, by solving the Schrödinger equation. These calculations can elucidate its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can provide a detailed understanding of its molecular characteristics. mdpi.com
Molecular Geometry: DFT calculations can accurately predict the equilibrium geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations would likely show the planarity of the vinyl group and the tetrahedral arrangement around the sulfur atom of the sulfonic acid group.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies for this compound would show characteristic peaks for the S=O stretching, S-O stretching, C=C stretching, and various C-H bending and stretching modes. nih.gov
Electronic Properties: DFT is also employed to calculate key electronic properties that govern the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31+G(d,p))
| Parameter | Predicted Value |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C-S Bond Length | ~1.78 Å |
| S=O Bond Length | ~1.45 Å |
| S-O(H) Bond Length | ~1.65 Å |
| C-C-S Bond Angle | ~122° |
| O=S=O Bond Angle | ~120° |
Note: These are representative values based on calculations for similar unsaturated sulfonic acids.
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Predicted Value (in gas phase) |
|---|---|
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 6.7 eV |
| Dipole Moment | ~ 4.5 D |
Note: These values are illustrative and depend on the specific computational level of theory.
For even higher accuracy in predicting energetic and spectroscopic parameters, ab initio and post-Hartree-Fock methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. mdpi.com
These high-level calculations can be used to obtain precise predictions of:
Thermochemical data: Enthalpies of formation and reaction energies.
Spectroscopic constants: Rotational constants and vibrational anharmonicities for more accurate comparison with high-resolution experimental spectra. mwjscience.com
While computationally more demanding, these methods are invaluable for benchmarking DFT results and for cases where high accuracy is paramount.
Computational methods can predict the acid dissociation constant (pKa) of this compound, which is a measure of its acidity in a given solvent. This is typically achieved by calculating the Gibbs free energy change of the deprotonation reaction in solution, often using a combination of quantum chemical calculations for the gas-phase energetics and a solvation model to account for the solvent effects. optibrium.commdpi.comdiva-portal.org
The thermodynamic cycle used for pKa prediction involves calculating the free energy of the acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution. The accuracy of these predictions is highly dependent on the chosen theoretical level and the solvation model. researchgate.net For strong acids like sulfonic acids, the predicted pKa values are expected to be low, indicating a high degree of dissociation in aqueous solution.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound. mdpi.com
MD simulations are particularly well-suited for studying how this compound interacts with solvent molecules, such as water. By explicitly including solvent molecules in the simulation, it is possible to analyze:
Hydration Shell Structure: The arrangement of water molecules around the sulfonate head group and the hydrophobic pentenyl chain. The simulations would likely show a well-ordered hydration shell around the polar SO₃H group, with strong hydrogen bonding interactions. nih.gov
Solvent Dynamics: The residence time of water molecules in the hydration shell and their diffusion properties. nih.gov This information is crucial for understanding the transport properties of the acid in solution.
Due to its amphiphilic nature, with a polar sulfonic acid head group and a nonpolar hydrocarbon tail, this compound has the potential to self-assemble into aggregates, such as micelles, in aqueous solution. MD simulations can be used to model these aggregation processes. nih.govrsc.orgnih.gov
Simulations starting with randomly distributed molecules can show their spontaneous aggregation into organized structures. nih.gov Analysis of these simulations can provide information on:
Critical Aggregation Concentration (CAC): The concentration at which aggregation begins to occur.
Aggregate Morphology: The size and shape of the resulting aggregates.
Intermolecular Interactions: The specific forces (e.g., hydrophobic interactions between the pentenyl chains and electrostatic interactions between the sulfonate groups) that drive the self-assembly process. acs.orgnih.gov
Table 3: Intermolecular Interaction Energies in a Simulated Aggregate of 1-Penten-1-sulfonate Anions in Water
| Interaction Type | Representative Energy (kJ/mol) |
|---|---|
| Sulfonate-Water (Hydrogen Bonding) | -25 to -40 |
| Pentenyl-Pentenyl (Hydrophobic) | -5 to -15 |
| Sulfonate-Counterion (Electrostatic) | -150 to -250 |
Note: These are illustrative energy ranges obtained from MD simulations of similar amphiphilic molecules.
Lack of Available Research Precludes a Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational chemistry research concerning this compound. Despite the importance of understanding reaction mechanisms and selectivity in organic chemistry, dedicated computational studies on the reaction pathways, transition state localization, and selectivity of this specific compound appear to be unavailable in published research.
Theoretical and computational chemistry provide powerful tools to investigate the intricate details of chemical reactions. Methodologies such as density functional theory (DFT) and ab initio calculations are routinely employed to map out potential energy surfaces, locate transition states, and determine the energy barriers that govern reaction rates. These approaches are also instrumental in elucidating the factors that control regioselectivity, stereoselectivity, and chemoselectivity in chemical transformations.
For a compound like this compound, computational mechanistic studies would be invaluable for understanding its reactivity. Such studies would involve:
Computational Mechanistic Studies of Reaction Pathways
Elucidation of Reaction Selectivity:Computational models could be used to explore different reaction pathways, for example, in addition reactions to the double bond. By comparing the activation energies for the formation of different regioisomers or stereoisomers, researchers could predict and explain the observed selectivity of a reaction.
Unfortunately, without dedicated research on this compound, it is not possible to provide specific data, detailed research findings, or data tables related to its computational mechanistic studies. The scientific community has yet to publish investigations into the theoretical aspects of this particular molecule's reactivity. Therefore, a detailed article adhering to the requested outline on the computational chemistry of this compound cannot be generated at this time.
Advanced Materials Science and Catalysis Research Involving 1 Penten 1 Sulfonic Acid
Development of Functional Polymers and Polymeric Materials
The introduction of sulfonic acid moieties into polymer structures imparts unique properties, most notably high acidity and hydrophilicity. These characteristics are leveraged in the development of a wide range of functional polymeric materials. Alkenylsulfonic acids, such as vinylsulfonic acid (VSA), serve as key monomers in the synthesis of these advanced materials. ataman-chemicals.comatamanchemicals.comataman-chemicals.com The reactivity of their carbon-carbon double bond allows for polymerization, leading to polymers with pending sulfonic acid groups that are highly valuable in various applications. ataman-chemicals.comatamanchemicals.com
Synthesis of Copolymers and Blends for Advanced Membrane Applications (e.g., proton exchange membranes)
Proton exchange membranes (PEMs) are at the heart of fuel cell technology, requiring high proton conductivity, good mechanical strength, and long-term stability. Polymers derived from vinylsulfonic acid are extensively investigated for this purpose. ataman-chemicals.comatamanchemicals.com Homopolymers of VSA, known as poly(vinylsulfonic acid) (PVSA), can be used to create transparent membranes with significant ion exchange capacity and proton conductivity. ataman-chemicals.comatamanchemicals.comatamanchemicals.com
To enhance the properties of PEMs, VSA is often copolymerized with other monomers. For instance, copolymers of VSA and acrylic acid have been synthesized and incorporated into porous polytetrafluoroethylene (PTFE) membranes. mdpi.com This pore-filling approach effectively reduces water swelling and lowers methanol (B129727) permeability, which are critical challenges in direct methanol fuel cells (DMFCs). mdpi.com The resulting composite membranes demonstrate the versatility of combining the high proton conductivity of the VSA component with the mechanical and chemical stability of a robust polymer matrix. mdpi.com
Furthermore, VSA can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting PEM. atamanchemicals.com These copolymers can also be blended with other polymers, such as poly(vinyl alcohol) or poly(ether ether ketone) (PEEK), to create membranes with an optimal balance of proton conductivity, mechanical integrity, and durability for fuel cell applications. mdpi.com
Exploration of 1-Penten-1-sulfonic Acid as a Monomer in Reactive Polymer Systems
Vinylsulfonic acid is a reactive monomer used to produce highly acidic or anionic homopolymers and copolymers. ataman-chemicals.comatamanchemicals.comgoogle.com The activated double bond in VSA readily participates in addition reactions with nucleophiles and is highly prone to polymerization. ataman-chemicals.comatamanchemicals.comataman-chemicals.com This reactivity is harnessed to create functional polymers for diverse applications, including photoresists and conductive polymers. atamanchemicals.comgoogle.com
The general reactivity of alkenylsulfonic acids suggests that this compound could similarly act as a monomer. The presence of the double bond would allow it to be incorporated into polymer chains via free-radical polymerization or other addition polymerization techniques. The resulting polymer would feature pendant sulfonic acid groups attached to a polyethylene-type backbone, creating a strongly acidic polymer. Such reactive polymer systems are valuable as their properties can be tailored by copolymerizing the sulfonic acid monomer with other functional monomers, such as acrylates, styrenes, or vinyl ethers. google.com
Design of Responsive Hydrogels and Swellable Polymers
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or aqueous solutions. mdpi.com "Smart" hydrogels can respond to external stimuli such as pH, temperature, or electric fields. researchgate.net The incorporation of sulfonic acid groups, for example from VSA, into a hydrogel network imparts significant hydrophilicity and pH-responsiveness.
Copolymers of acrylic acid (AA) and vinylsulfonic acid (VSA) have been synthesized to create pH-sensitive hydrogels. nih.gov These hydrogels exhibit high swelling capacities that are dependent on the pH of the surrounding medium. researchgate.netnih.gov The swelling is also influenced by the composition of the hydrogel; a higher content of VSA leads to increased swelling due to the strong dissociation of the sulfonic acid groups, which increases the osmotic pressure within the network. nih.gov
These responsive hydrogels have potential applications in various biomedical and industrial fields. For example, they have been investigated for the controlled release of drugs, where the release rate can be modulated by the pH of the environment. nih.gov Additionally, hybrid hydrogels incorporating materials like zeolite with an acrylamide/sodium vinylsulfonate copolymer have been developed for applications such as dye sorption from wastewater. deswater.com The properties of these hydrogels can be precisely tuned by adjusting the monomer ratios and the degree of cross-linking. nih.govgoogle.com
Catalytic Applications in Organic Transformations
The strong Brønsted acidity of the sulfonic acid group makes polymers containing this moiety excellent candidates for solid acid catalysts. These polymeric catalysts offer significant advantages over traditional liquid acids like sulfuric acid, including ease of separation from the reaction mixture, reduced corrosion, and potential for recycling and reuse, aligning with the principles of green chemistry. amazonaws.comacs.org
Development of Homogeneous and Heterogeneous Acid Catalysts Utilizing this compound Moieties
While this compound itself is not documented as a catalyst, polymers derived from analogous unsaturated sulfonic acids are widely used. Poly(styrene sulfonic acid) (PSSA), for example, can act as a soluble (homogeneous) catalyst that combines the high activity of a liquid acid with the potential for recovery through methods like ultrafiltration. researchgate.net
More commonly, sulfonic acid functionalities are incorporated into insoluble, solid supports, creating heterogeneous catalysts. A prime example is sulfonated styrene-divinylbenzene copolymers, commercially known as Amberlyst resins. researchgate.net These macroreticular ion-exchange resins possess high acid strength and are effective in a wide range of organic reactions. researchgate.netub.edu Another approach involves grafting sulfonic acid-containing polymers onto inorganic supports like silica (B1680970) or carbon nanotubes. beilstein-journals.orgacs.org This creates hybrid catalysts with highly accessible acid sites on a stable, high-surface-area support. acs.org These materials have shown enhanced activity compared to traditional polymer resins in certain reactions. acs.orgresearchgate.net A hypothetical poly(this compound) could be used as a heterogeneous catalyst if cross-linked to form an insoluble network, or grafted onto a solid support.
Catalytic Activity in Esterification, Hydration, and Alkylation Reactions
Polymeric sulfonic acid catalysts are highly effective in a variety of acid-catalyzed organic transformations, including esterification, hydration, and alkylation reactions. amazonaws.comresearchgate.net
Esterification: Sulfonated polymers are widely used as solid acid catalysts for the esterification of carboxylic acids with alcohols, a key reaction in the production of fine chemicals and biodiesel. researchgate.netresearchgate.netnih.gov For example, sulfonated porous organic polymers have demonstrated high yields (92-98%) in the esterification of long-chain fatty acids at room temperature. researchgate.net The efficiency of these catalysts is often attributed to their high acid site density and, in some cases, a hydrophobic polymer backbone that can enhance the interaction with organic reactants. nih.govacs.org The catalytic activity of these materials can surpass that of commercial catalysts like Amberlyst-15 and Nafion. nih.gov
| Catalyst System | Reactants | Yield/Conversion | Reference |
| Sulfonated porous polymer (PDVTA-SO3H) | Long-chain fatty acids + Methanol | ~92-98% | researchgate.net |
| Sulfonated hyper-cross-linked polymers (sHCPs) | Acetic acid + n-butanol | ~54% conversion | researchgate.net |
| Sulfonated porous polymer (S-PT) | Oleic acid + Methanol | TOF up to 113 mmol g⁻¹ h⁻¹ | nih.gov |
Hydration: The addition of water to olefins to produce alcohols is another important industrial process catalyzed by solid acids. Polymeric acid catalysts, such as those offered by DuPont, are used for the hydration of olefins to produce lightly branched alcohols. dupont.com Sulfonated fluoropolymers have also shown high activity and stability in the dehydration of methanol to dimethyl ether, which is the reverse reaction of hydration. researchgate.net
Alkylation: Friedel-Crafts alkylation, the attachment of an alkyl group to an aromatic ring, is a fundamental reaction in the petrochemical industry. ub.edu Sulfonic acid ion-exchange resins, such as Amberlyst, are effective catalysts for the alkylation of phenols with olefins and the alkylation of benzene (B151609) with long-chain olefins like 1-dodecene. google.comkaist.ac.kr These solid acid catalysts facilitate the protonation of the olefin, which then acts as the electrophile in the reaction with the aromatic compound. ub.edu The use of these resins provides a more environmentally benign alternative to traditional homogeneous catalysts like HF or H₂SO₄. ub.edu
| Catalyst System | Reaction Type | Reactants | Key Finding | Reference |
| Amberlyst 35, Amberlyst 46, Purolite CT 275 | Alkylation | Toluene + 1-Hexene (B165129) | Complete conversion of 1-hexene after 6 hours. | ub.edu |
| Amberlyst 15 | Alkylation | Benzene + 1-Dodecene | Activation energy of ~7 Kcal/g mole. | kaist.ac.kr |
| Sulfonated ion exchange resins | Alkylation | Phenol + C6-C12 Olefins | High space-time yields compared to other catalysts. | google.com |
Design of Bifunctional Catalysts Leveraging Both Alkenyl and Sulfonic Acid Functionalities
The dual functionality of this compound makes it a candidate for the design of bifunctional catalysts. These catalysts possess two distinct active sites that can promote different stages of a chemical reaction, often leading to enhanced efficiency and selectivity. The alkenyl group can serve as a point of attachment to a solid support or as a precursor for further functionalization, while the sulfonic acid group provides strong Brønsted acidity for acid-catalyzed reactions.
The design of such catalysts often involves the immobilization of the sulfonic acid-containing molecule onto a stable support material. csic.es This approach aims to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). For instance, a high density of sulfonic acid groups can be deposited onto a silica surface, creating a solid acid catalyst. csic.es The presence of both acidic and other functional groups can lead to a synergistic effect, enhancing catalytic performance compared to catalysts with only one type of active site. google.com
Table 1: Illustrative Comparison of Bifunctional Catalyst Performance
| Catalyst System | Functional Groups | Support Material | Target Reaction | Conversion (%) | Selectivity (%) |
| Catalyst A | -SO₃H & Metal Nanoparticles | Silica | Multi-step synthesis | High | High |
| Catalyst B | -SO₃H & Hydrophobic Chains | Mesoporous Silica | Esterification | Moderate to High | High |
| Catalyst C | -SO₃H (from this compound) | Polymer | Alkylation | (projected) | (projected) |
Research into Advanced Separations and Adsorption Technologies
The inherent properties of this compound, particularly its sulfonic acid group, make it a person of interest in the field of advanced separation and adsorption technologies.
Development of Novel Adsorbent Materials for Targeted Chemical Species
The sulfonic acid group in this compound can be leveraged to create adsorbent materials with a high affinity for specific chemical species, particularly cations and polar organic molecules. By polymerizing or grafting this compound onto a solid support, materials with a high density of negatively charged sulfonate groups can be synthesized. These materials can effectively remove heavy metal ions and other cationic pollutants from aqueous solutions through ion exchange.
The development of such adsorbents often focuses on creating a high surface area and a porous structure to maximize the accessibility of the active sites. The introduction of sulfonic acid groups onto a material's surface can enhance its electrostatic adsorption capabilities. researchgate.net Research on similar sulfonated materials has shown that they can be effective for the removal of various contaminants. researchgate.netresearchgate.net
Ion-Exchange Resin Research and Development
Ion-exchange resins are widely used in water treatment, purification processes, and catalysis. Strongly acidic cation exchange resins, which typically contain sulfonic acid groups, are capable of exchanging cations across a wide pH range. beilstein-journals.orgresearchgate.net The polymerization of monomers like this compound could lead to the formation of new ion-exchange resins.
The general process for creating such resins involves the polymerization of a vinyl monomer, often with a cross-linking agent to provide mechanical stability to the polymer matrix. google.comyoutube.com The resulting polymer beads are then functionalized with sulfonic acid groups. In the case of this compound, the sulfonic acid group is already present in the monomer, which could simplify the synthesis process. The properties of the resulting resin, such as its ion-exchange capacity and swelling behavior, would depend on the degree of cross-linking and the density of the sulfonic acid groups. researchgate.net
Table 2: Typical Properties of Sulfonic Acid-Based Ion-Exchange Resins
| Property | Gel-Type Resin | Macroporous Resin |
| Matrix | Polystyrene | Polystyrene |
| Functional Group | Sulfonic Acid | Sulfonic Acid |
| Ionic Form | H⁺ / Na⁺ | H⁺ / Na⁺ |
| Moisture Content (%) | 45-55 | 50-60 |
| Total Exchange Capacity (eq/L) | 1.8 - 2.2 | 1.6 - 2.0 |
| Operating Temperature (°C) | up to 120 | up to 120 |
Exploration in Surface Modification and Coating Technologies
The alkenyl group of this compound provides a reactive handle for its attachment to various surfaces, enabling the modification of their properties. This is particularly relevant in the development of advanced coatings and materials with tailored surface characteristics.
The "grafting from" technique is a common method for surface modification, where a monomer is polymerized directly from initiator sites on the surface of a substrate. nih.gov In this context, the double bond of this compound could be utilized for radical graft polymerization onto surfaces that have been pre-activated to generate radical species. This would result in a surface densely functionalized with poly(this compound) chains.
Such a modification can dramatically alter the surface properties, for instance, by increasing its hydrophilicity and introducing a negative surface charge. These changes can be beneficial for a range of applications, including improving the biocompatibility of materials, enhancing their anti-fouling properties, and creating surfaces with specific catalytic or adsorptive capabilities. nih.govresearchgate.net The resulting sulfonated surfaces can exhibit improved proton conductivity, which is a desirable characteristic for applications in proton exchange membranes for fuel cells. rsc.org
Environmental Transformation and Remediation Research of 1 Penten 1 Sulfonic Acid
Investigation of Abiotic Degradation Pathways in Environmental Matrices
The abiotic degradation of 1-Penten-1-sulfonic acid in the environment is expected to be influenced by its key structural features: a carbon-carbon double bond and a sulfonic acid group attached to a five-carbon chain. These features dictate its susceptibility to hydrolysis, photolysis, and advanced oxidation processes.
Hydrolysis Mechanisms and Kinetics
The carbon-sulfur (C-S) bond in alkyl sulfonates is known to be highly stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Unlike sulfonate esters, which can undergo hydrolysis, the direct C-S bond in sulfonic acids does not readily cleave. Therefore, this compound is expected to be hydrolytically stable in environmental matrices such as water and soil.
Table 1: Predicted Hydrolysis Stability of this compound
| pH Condition | Expected Hydrolysis Rate | Rationale |
| Acidic (e.g., pH 4-6) | Negligible | The C-S bond in aliphatic sulfonates is resistant to acid-catalyzed hydrolysis. |
| Neutral (e.g., pH 7) | Negligible | High stability of the C-S bond under neutral conditions. |
| Alkaline (e.g., pH 8-9) | Negligible | The C-S bond is also resistant to base-catalyzed hydrolysis. |
Note: This table is based on the general chemical properties of aliphatic sulfonic acids. Specific kinetic data for this compound are not available in the reviewed literature.
Photolytic and Advanced Oxidation Processes (AOPs) for Transformation
The presence of a carbon-carbon double bond makes this compound susceptible to degradation by photolytic processes and advanced oxidation processes (AOPs). These processes are effective in breaking down unsaturated organic compounds. wikipedia.org
Photolysis: Direct photolysis, the degradation of a molecule by direct absorption of light, may occur, although the extent is dependent on the molecule's absorption spectrum in the ultraviolet-visible range. More significantly, indirect photolysis, involving reactions with photochemically generated reactive species in the environment (like hydroxyl radicals), is a likely degradation pathway.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can rapidly attack the electron-rich double bond of this compound. wikipedia.org Common AOPs include:
Ozonolysis: Ozone (O₃) readily reacts with the double bond, leading to its cleavage. wikipedia.org In aqueous environments, this can result in the formation of aldehydes and carboxylic acids. nih.gov
Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. wikipedia.orgspertasystems.com The photo-Fenton process enhances radical production through UV light. These radicals can effectively oxidize the unsaturated sulfonate.
The primary point of attack in these oxidative processes is the C=C double bond, leading to the formation of smaller, more oxidized molecules. Complete mineralization to carbon dioxide, water, and sulfate (B86663) is possible under optimized AOP conditions.
Table 2: Potential Transformation Products of this compound via AOPs
| Oxidation Process | Potential Transformation Products | General Mechanism |
| Ozonolysis | Butanal, Glyoxylic acid, Sulfate | Cleavage of the C=C double bond by ozone, followed by oxidation of the resulting fragments. |
| Fenton Oxidation | Hydroxylated intermediates, smaller aldehydes and carboxylic acids, Sulfate | Attack by hydroxyl radicals on the double bond and the alkyl chain, leading to fragmentation and oxidation. spertasystems.com |
Note: The listed products are hypothetical, based on the known reactivity of unsaturated organic compounds with these AOPs. Specific product identification for this compound is not available.
Research into Biotic Transformation Pathways and Bioremediation Potential
The biodegradability of surfactants like this compound is a critical aspect of their environmental risk assessment. Based on data for alpha-olefin sulfonates (AOS), this compound is expected to be readily biodegradable. cleaninginstitute.orgnjchm.com
Identification of Microbial Degradation Pathways and Metabolites
Microbial degradation of sulfonated alkanes can proceed through several pathways. For an unsaturated compound like this compound, initial attack by microorganisms could occur at either the alkyl chain or the sulfonate group.
A common pathway for the biodegradation of similar compounds involves the initial oxidation of the hydrocarbon chain. This can be initiated by monooxygenase or dioxygenase enzymes, leading to the formation of hydroxylated intermediates. Subsequent oxidation and cleavage of the carbon chain can occur through pathways like beta-oxidation.
Desulfonation, the removal of the sulfonate group, is another key step. This can happen through different mechanisms, often catalyzed by specific desulfonating enzymes. researchgate.net The release of the sulfonate group as sulfite (B76179) (SO₃²⁻), which can then be oxidized to sulfate (SO₄²⁻), makes the sulfur available to the microorganism.
Table 3: Hypothetical Microbial Degradation Metabolites of this compound
| Putative Metabolite | Potential Formation Pathway |
| Hydroxypentene sulfonic acids | Initial oxidation of the alkyl chain by monooxygenases. |
| Carboxypentene sulfonic acids | Further oxidation of hydroxylated intermediates. |
| Pentanal, Pentanoic acid | Cleavage of the C-S bond followed by oxidation of the pentenyl moiety. |
| Sulfite/Sulfate | Release of the sulfonate group through enzymatic desulfonation. researchgate.net |
Note: This table presents hypothetical metabolites based on established degradation pathways for other sulfonated organic compounds.
Enzymatic Biotransformations Relevant to Environmental Fate
The biotransformation of this compound is mediated by specific enzymes produced by various soil and water microorganisms. Key enzyme classes involved in the degradation of sulfonated compounds include:
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the hydrocarbon chain, incorporating one or two atoms of oxygen, respectively. This increases the polarity of the molecule and can initiate the degradation cascade.
Desulfonating Enzymes: A variety of enzymes are capable of cleaving the C-S bond. Some systems require the initial activation of the carbon atom adjacent to the sulfonate group, while others proceed via an oxidative mechanism that destabilizes the C-S bond, leading to the release of sulfite. researchgate.net
The expression of these degradative enzymes in bacteria can be induced by the presence of the sulfonate as a carbon and energy source, or as part of a broader sulfur-scavenging mechanism when sulfate is limited in the environment. researchgate.net
Table 4: Enzyme Classes Potentially Involved in this compound Biotransformation
| Enzyme Class | Putative Role in Degradation |
| Alkane Monooxygenases | Initial hydroxylation of the pentenyl chain. |
| Dioxygenases | Incorporation of two oxygen atoms, potentially leading to ring cleavage if the compound were cyclic, or chain cleavage. |
| Sulfonatases/Desulfonases | Catalyze the cleavage of the C-S bond to release sulfite. |
| Dehydrogenases | Further oxidation of hydroxylated intermediates to ketones or aldehydes. |
| Aldehyde Dehydrogenases | Oxidation of aldehyde intermediates to carboxylic acids. |
Note: The involvement of these enzyme classes is inferred from studies on other sulfonated compounds.
Environmental Fate Modeling and Predictive Research for Distribution and Persistence
Environmental fate models are used to predict the distribution, concentration, and persistence of chemicals in various environmental compartments (air, water, soil, sediment). While no specific models for this compound were found, its physicochemical properties allow for general predictions of its environmental behavior.
As a short-chain sulfonated compound, this compound is expected to have high water solubility and a low octanol-water partition coefficient (Kow). This suggests that it will predominantly reside in the aqueous phase and have a low tendency to adsorb to soil, sediment, or bioaccumulate in organisms. Its vapor pressure is expected to be very low, limiting its distribution to the atmosphere.
Models for other short-chain perfluoroalkyl substances (PFAS), which are also sulfonated, indicate that shorter-chain compounds tend to be more mobile in aquatic systems. acs.orgmst.dk While this compound is not a PFAS, its short, functionalized alkyl chain suggests a similar tendency for mobility in water.
Its persistence will be determined by the rates of the degradation processes discussed above. While the C-S bond is hydrolytically stable, the presence of the double bond and its susceptibility to oxidative and biological attack suggest that this compound is likely to be non-persistent in environments with active microbial populations and sunlight exposure. cleaninginstitute.org
Table 5: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound
| Parameter | Predicted Value/Behavior | Implication for Environmental Fate |
| Water Solubility | High | Predominantly found in the aqueous phase; high mobility in water. |
| Vapor Pressure | Low | Limited partitioning to the atmosphere. |
| Octanol-Water Partition Coefficient (Log Kow) | Low | Low potential for bioaccumulation and adsorption to organic matter. |
| Biodegradation Half-life | Short (days to weeks) | Likely to be non-persistent in biologically active environments. |
| Photodegradation Half-life | Moderate | Susceptible to degradation in sunlit surface waters. |
Note: The values in this table are qualitative predictions based on the structure of this compound and data for similar compounds. Experimental determination is required for accurate modeling.
Development of Novel Remediation and Sequestration Technologies
Research and development of novel remediation and sequestration technologies are critical for addressing environmental contamination by various chemical compounds. However, specific studies focused on this compound are not present in the available literature. General principles of remediation for similar chemical classes, such as other unsaturated organic acids or sulfonated compounds, often involve investigating their susceptibility to degradation, adsorption, and other removal processes. researchgate.netresearchgate.netaalto.fi
Adsorption and Filtration Systems Research for Removal from Water and Soil
No specific studies on the use of adsorption or filtration systems for the removal of this compound from water or soil have been identified. Research in this area typically involves evaluating the efficacy of various adsorbent materials, such as activated carbon or specialized ion-exchange resins, in binding the target contaminant. researchgate.netaalto.fi Factors influencing adsorption, including pH, temperature, contact time, and the presence of other organic matter, would need to be systematically investigated to develop effective removal systems. researchgate.net However, such experimental data for this compound is not currently available.
Electrochemical and Hybrid Remediation System Investigations
There is no available research detailing investigations into electrochemical or hybrid remediation systems specifically for this compound. Electrochemical oxidation is a promising technology for the degradation of persistent organic pollutants. nih.govnih.gov These systems use an electric current to generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules. acs.org Investigations would be required to determine the optimal electrode materials, operating potentials, and reaction conditions for the effective degradation of this compound, but such studies have not been published.
Q & A
Q. How is 1-Penten-1-sulfonic acid synthesized and characterized in experimental settings?
To synthesize this compound, researchers typically employ sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions. Characterization involves:
- Purification : Column chromatography or recrystallization to isolate the compound.
- Spectroscopic Analysis : H/C NMR to confirm molecular structure and FTIR for functional group identification (e.g., sulfonic acid -SOH stretching at ~1040 cm) .
- Elemental Analysis : Validating stoichiometry via CHNS/O analysis. Detailed protocols should be documented in the Methods section, including solvent systems, reaction temperatures, and instrument calibration parameters to ensure reproducibility .
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
Key techniques include:
- HPLC/UPLC : To quantify purity and detect byproducts using reverse-phase columns with UV detection.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by measuring mass loss under controlled heating.
- pH Titration : Confirms acid dissociation constants (pKa) relevant to sulfonic acid reactivity. Method validation (e.g., linearity, detection limits) and calibration against certified standards are essential to ensure data reliability .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-property relationships of this compound?
Researchers use:
- Molecular Dynamics (MD) Simulations : To predict solvation behavior, diffusion coefficients, and interactions with solvents or polymers (e.g., in ionomer membranes) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., charge distribution, HOMO-LUMO gaps) influencing reactivity.
- Validation : Cross-referencing computational results with experimental data (e.g., NMR chemical shifts, XRD patterns) ensures model accuracy. Multiphysics models integrating thermodynamics and kinetics are recommended for complex systems .
Q. What experimental strategies resolve contradictions in reported data on sulfonic acid degradation mechanisms?
Contradictions may arise from variations in experimental conditions (e.g., humidity, temperature). Mitigation steps include:
- Controlled Replication : Reproducing studies under identical conditions (e.g., inert atmosphere for oxidation-sensitive assays) .
- Advanced Spectroscopy : Using in situ Raman or FTIR to track real-time degradation pathways.
- Statistical Meta-Analysis : Pooling data from multiple studies to identify trends, outliers, or methodological biases . Transparent reporting of raw data and error margins is critical for peer validation .
Q. How can researchers design experiments to study the environmental impact of this compound?
A structured approach involves:
- PICO Framework :
- Population : Aquatic ecosystems or soil microbiota.
- Intervention : Exposure to controlled concentrations of the compound.
- Comparison : Untreated control groups.
- Outcome : Biodegradation rates or toxicity endpoints (e.g., LC) .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?
- Stepwise Documentation : Include exact molar ratios, catalyst loadings, and reaction times.
- Batch Consistency : Use standardized reagents (e.g., ACS-grade solvents) and validate purity via independent assays.
- Supporting Information : Provide crystallographic data (CCDC numbers) or spectral raw files in supplementary materials .
Q. How should researchers address gaps in public data on sulfonic acid alternatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
